molecular formula C18H15ClN2O6 B4003332 2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate

2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate

Cat. No.: B4003332
M. Wt: 390.8 g/mol
InChI Key: SWNCQJDKEDXGAC-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate is a useful research compound. Its molecular formula is C18H15ClN2O6 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0618639 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure Insights

The molecular and crystal structure analysis of compounds related to 2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate offers significant insights into their potential applications in material science and drug development. For instance, the study on the structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine 2-carboxylic acid ethyl ester elucidates the orthorhombic crystal system and highlights the presence of intra- and intermolecular interactions stabilizing the molecule. Such detailed structural analyses can inform the design of new compounds with desired physical and chemical properties for various scientific and industrial applications (Rajnikant et al., 2006).

Catalytic and Antimicrobial Activities

The synthesis and application of phthalazinone derivatives have been explored in the context of their catalytic and antimicrobial properties. Novel compounds like soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines synthesized from phthalonitrile derivatives have shown potential in the oxidation of cyclohexene, indicating their utility as catalysts in organic reactions. These findings open avenues for using phthalazinone derivatives in green chemistry and industrial processes to achieve efficient and environmentally friendly reactions (E. Saka et al., 2013). Additionally, new 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 1(2H)-phthalazinone have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against various bacterial and fungal strains. These compounds' antimicrobial activities suggest their potential application in developing new therapeutic agents (T. Önkol et al., 2008).

Environmental Impact and Monitoring

Research on phthalates, including phthalazinone derivatives, has also focused on their environmental presence, human exposure, and potential health impacts. Studies have highlighted the ubiquitous nature of phthalates as environmental contaminants due to their widespread use in consumer products and industrial processes. The monitoring and analysis of phthalate exposure in humans have become critical due to concerns over their endocrine-disrupting effects and other health risks. This body of research underscores the importance of developing safer alternatives to phthalates and implementing stricter regulations to minimize environmental contamination and human exposure (G. Latini, 2005).

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethyl]phthalazin-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2.C2H2O4/c17-13-5-7-14(8-6-13)21-10-9-19-16(20)15-4-2-1-3-12(15)11-18-19;3-1(4)2(5)6/h1-8,11H,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNCQJDKEDXGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCOC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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